A Comprehensive Technical Guide to 2'-Deoxy-5'-O-DMT-2'-fluorouridine
A Comprehensive Technical Guide to 2'-Deoxy-5'-O-DMT-2'-fluorouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-5'-O-DMT-2'-fluorouridine is a chemically modified nucleoside analog that serves as a critical building block in the synthesis of therapeutic oligonucleotides and has demonstrated potential as an antiviral and antineoplastic agent. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in oligonucleotide synthesis and its biological activities. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this compound.
Introduction
2'-Deoxy-5'-O-DMT-2'-fluorouridine is a derivative of the naturally occurring nucleoside deoxyuridine. It is characterized by two key modifications: a fluorine atom at the 2' position of the ribose sugar and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function. The 2'-fluoro modification confers desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target RNA. The 5'-DMT group is essential for its use in automated solid-phase oligonucleotide synthesis. Beyond its role as a monomer for oligonucleotide synthesis, this compound has been investigated for its intrinsic biological activities, notably as an inhibitor of Yellow Fever Virus (YFV) and as a potential anticancer agent through the inhibition of thymidylate synthetase.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 146954-74-7 | [1][2] |
| Molecular Formula | C₃₀H₂₉FN₂O₇ | [1][2] |
| Molecular Weight | 548.57 g/mol | [1][2] |
| Appearance | White to off-white or light yellow powder/solid | [3][4] |
| Purity (HPLC) | ≥98% | |
| Storage | 2-8°C, protect from light | [1][2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3][4] |
Synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine
The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is a multi-step process that begins with the fluorination of a suitable uridine (B1682114) precursor, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
Synthesis of 2'-Deoxy-2'-fluorouridine (B118953) (Precursor)
Several methods have been developed for the synthesis of 2'-deoxy-2'-fluoro nucleoside analogs.[5] A common strategy involves the treatment of 2,2'-anhydro nucleosides with a fluorinating agent like hydrogen fluoride.[5]
5'-O-DMT Protection of 2'-Deoxy-2'-fluorouridine
The final step in the synthesis of the title compound is the selective protection of the 5'-hydroxyl group of 2'-deoxy-2'-fluorouridine with a dimethoxytrityl group.
Experimental Protocol: Synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine
Materials:
-
2'-Deoxy-2'-fluorouridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine (B92270)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 2'-deoxy-2'-fluorouridine in anhydrous pyridine is prepared.
-
To this solution, 4,4'-dimethoxytrityl chloride is added portion-wise at room temperature under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of a small amount of methanol.
-
The mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine to afford 2'-Deoxy-5'-O-DMT-2'-fluorouridine as a solid.
Caption: Synthesis pathway of 2'-Deoxy-5'-O-DMT-2'-fluorouridine.
Application in Solid-Phase Oligonucleotide Synthesis
2'-Deoxy-5'-O-DMT-2'-fluorouridine is primarily used in its phosphoramidite (B1245037) form for the automated solid-phase synthesis of modified oligonucleotides.[1] The phosphoramidite is incorporated into the growing oligonucleotide chain using standard phosphoramidite chemistry.
The Phosphoramidite Synthesis Cycle
The synthesis cycle involves four main steps:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).
-
Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite of the incoming nucleotide. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) are commonly used, especially for sterically hindered phosphoramidites like those with 2'-modifications.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine).
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocol: Incorporation into Oligonucleotides
Materials:
-
2'-Deoxy-5'-O-DMT-2'-fluorouridine 3'-CE phosphoramidite
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard DNA/RNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Procedure:
-
The 2'-Deoxy-5'-O-DMT-2'-fluorouridine 3'-CE phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
The phosphoramidite solution is loaded onto the synthesizer.
-
The oligonucleotide synthesis is performed using a standard protocol on the automated synthesizer. For the coupling of the 2'-fluoro-modified phosphoramidite, a slightly extended coupling time may be beneficial to ensure high coupling efficiency.
-
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
The crude oligonucleotide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) with the 5'-DMT group still attached ("DMT-on" purification).[6][7][]
-
The purified DMT-on oligonucleotide is treated with an acid to remove the DMT group, followed by desalting to yield the final purified oligonucleotide.
Caption: The solid-phase oligonucleotide synthesis cycle.
Biological Activity
Antiviral Activity
2'-Deoxy-5'-O-DMT-2'-fluorouridine has shown potent in vitro activity against Yellow Fever Virus (YFV), a member of the Flaviviridae family.[3][4] It exhibited 100% inhibition of YFV at a concentration of 20 µM and was found to be non-cytotoxic at concentrations up to this level.[3][4] The antiviral activity is likely mediated by the intracellular conversion of the nucleoside analog to its triphosphate form, which can then inhibit the viral RNA-dependent RNA polymerase.
Experimental Protocol: Anti-Yellow Fever Virus Cytopathic Effect (CPE) Inhibition Assay
Materials:
-
Vero cells
-
Yellow Fever Virus (e.g., 17D strain)
-
Cell culture medium (e.g., MEM with 5% FBS)
-
96-well cell culture plates
-
2'-Deoxy-5'-O-DMT-2'-fluorouridine
-
Neutral red or other viability stain
-
Phosphate-buffered saline (PBS)
-
Ethanol/citrate extraction buffer
Procedure:
-
Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
A serial dilution of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is prepared in cell culture medium.
-
The growth medium is removed from the cells, and the different concentrations of the compound are added to the wells.
-
The cells are then infected with a predetermined titer of Yellow Fever Virus. Control wells include uninfected cells and infected cells without the compound.
-
The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 5-7 days).
-
After incubation, the medium is removed, and the remaining viable cells are stained with a viability dye such as neutral red.
-
The dye is extracted, and the absorbance is measured using a plate reader.
-
The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is calculated.
Mechanism of Action and Cellular Effects of 2'-Fluoro-Modified Oligonucleotides
Oligonucleotides containing 2'-fluoro modifications have been shown to have off-target effects. Studies have indicated that 2'-fluoro-modified phosphorothioate (B77711) antisense oligonucleotides can lead to the degradation of proteins from the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF, through a proteasome-mediated pathway.[9][10] This protein degradation is independent of the oligonucleotide sequence and can be triggered by the presence of as few as four 2'-fluoro modifications.[9][10] The loss of DBHS proteins has been linked to an increase in DNA double-strand breaks and can impair cell proliferation.[9] Furthermore, in vivo studies in mice have shown that 2'-fluoro-modified gapmer antisense oligonucleotides can cause hepatotoxicity, which is associated with the reduction of DBHS proteins and the activation of the p53 signaling pathway.[11]
Caption: Proposed mechanism of off-target toxicity of 2'-fluoro-modified oligonucleotides.
Quantitative Data
NMR Data
Conclusion
2'-Deoxy-5'-O-DMT-2'-fluorouridine is a versatile and valuable molecule for researchers in drug development and nucleic acid chemistry. Its unique combination of a 2'-fluoro modification and a 5'-DMT protecting group makes it an essential component for the synthesis of modified oligonucleotides with enhanced therapeutic potential. While its own antiviral and antineoplastic properties are of interest, its primary application remains in the construction of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Researchers utilizing this compound, particularly in the form of modified oligonucleotides, should be mindful of potential off-target effects related to interactions with cellular proteins and subsequent downstream signaling pathway activation. This guide provides a foundational understanding and practical protocols to facilitate the effective use of 2'-Deoxy-5'-O-DMT-2'-fluorouridine in a research setting.
References
- 1. dupont.com [dupont.com]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 6. atdbio.com [atdbio.com]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
